molecular formula C5H6N2OS B6166874 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one CAS No. 66089-72-3

6-(methylsulfanyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6166874
CAS No.: 66089-72-3
M. Wt: 142.2
InChI Key:
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Description

6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a methylsulfanyl group attached at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the presence of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium ethoxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one largely depends on its interaction with biological targets. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but with different substituents.

    Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the position of functional groups.

    Pyrimidino[4,5-d][1,3]oxazine: Contains a fused heterocyclic system with different functional groups.

Uniqueness: 6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can undergo various chemical transformations, making the compound versatile for different applications.

Properties

CAS No.

66089-72-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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